molecular formula C6H9N3 B1280073 N2-Methylpyridine-2,3-diamine CAS No. 5028-20-6

N2-Methylpyridine-2,3-diamine

Cat. No. B1280073
CAS RN: 5028-20-6
M. Wt: 123.16 g/mol
InChI Key: COANMWJRJDRXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Methylpyridine-2,3-diamine is a chemical compound that is related to various pyridine derivatives with potential applications in material science, pharmaceuticals, and organic synthesis. While the specific compound N2-Methylpyridine-2,3-diamine is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as substituted pyridines and diamine functionalities. These compounds are of interest due to their potential as ligands in coordination chemistry and their structural role in forming complex molecular architectures.

Synthesis Analysis

The synthesis of related pyridine derivatives involves various strategies, including nucleophilic aromatic substitution (SNAr) reactions. For instance, the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was achieved by reacting 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine, resulting in a good yield of the target compound . This method demonstrates the functionalization of the pyridine ring, which is a key step in the synthesis of complex pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical properties and reactivity. The crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine shows that the methylpyridine-2,6-diamine moiety is almost planar, with slight deviations observed for the amine nitrogen atoms . This planarity is significant as it can influence the compound's ability to act as a ligand in coordination complexes.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including those that lead to the formation of complex structures. For example, the synthesis of 4'-(2-pyridyl)-2,2':6',2''-terpyridine (L2) from N-(2-pyridylmethyl)pyridine-2-methylketimine (L1) involves a C-C bond-forming reaction mediated by a Cu2+ ion . This reaction demonstrates the reactivity of the pyridine moiety and its ability to form new bonds under the influence of transition metal catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular and crystal structures. For instance, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, which contribute to their layered arrangement and dimeric motifs . These structural features can affect the vibrational properties of the compounds, as evidenced by the comparison of calculated IR and Raman wavenumbers with experimental values .

Scientific Research Applications

Summary of the Application

“N2-Methylpyridine-2,3-diamine” is used in the synthesis of 2-methylpyridines . This process is part of a medicinal chemistry project aimed at producing a series of 2-methylpyridines via the α-methylation of substituted pyridines .

Methods of Application or Experimental Procedures

The synthesis of 2-methylpyridines was achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

Summary of Results or Outcomes

The method resulted in the production of eight 2-methylated pyridines . The products were obtained in very good yields and were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

“N2-Methylpyridine-2,3-diamine” is a chemical compound with the formula C6H9N3 . It’s used in research and has the potential to be used in various scientific fields, but without more specific information, it’s difficult to provide a detailed analysis of its applications.

“N2-Methylpyridine-2,3-diamine” is a chemical compound with the formula C6H9N3 . It’s used in research and has the potential to be used in various scientific fields, but without more specific information, it’s difficult to provide a detailed analysis of its applications.

Safety And Hazards

N2-Methylpyridine-2,3-diamine is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . Precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-5(7)3-2-4-9-6/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COANMWJRJDRXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40492465
Record name N~2~-Methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Methylpyridine-2,3-diamine

CAS RN

5028-20-6
Record name N2-Methyl-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5028-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-Methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N-methylpyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Example 6 was repeated, except that 5.00 g of 2-methylamino-3nitropyridine (prepared as described in Preparation 104) were hydrogenated in 80 ml of 1,4-dioxane in the presence of 1.00 g of 10 % w/w palladium-on-charcoal. After working up the product as described in Example 6, 3.87 g of the title compound, melting at 90°-92° C. were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Palladium (0.924 g, 0.868 mmol) was added to a three necked 1 L round bottom flask equipped with a condenser and flow of N2, and it was wet by adding a few mL of water. Then, N-methyl-3-nitropyridin-2-amine (19.0 g, 124 mmol) dissolved in ethanol (130 mL) was added. Hydrazine (15.41 ml, 496 mmol) was added to the above solution dropwise over a period of 20 minutes with continuous stirring. The reaction was exothermic, and H2 gas evolved during the reaction. The reaction mixture was stirred at room temperature for about 2 h. The color of the reaction changed from yellow to colorless. Completion of the reaction was checked by TLC. Pd was filtered on a tightly packed Celite® plug. The Celite® was first washed with DCM, and Pd was filtered off. A little bit of Celite®was placed on the top of Pd for safety, and it was washed with DCM until all the product was washed off of the Celite®. Combined solvent was concentrated and residue was taken in EtOAc washed with H2O. NaCl solid was added to remove any left over hydrazine. EtOAc was dried on Na2SO4, filtered and concentrated to give a dark brown solid (11.95 g; 78.25%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
15.41 mL
Type
reactant
Reaction Step Four
Quantity
0.924 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of N-benzyl-N-methyl-3-nitropyridin-2-amine (15 g) and 10% Pd—C (6.56 g) in EtOH (300 mL) was hydrogenated under balloon pressure at room temperature over weekend. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give N2-methylpyridine-2,3-diamine (7.00 g) as a tan solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.56 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.